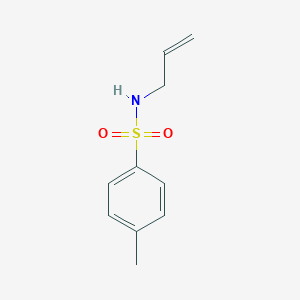

N-アリル-4-メチルベンゼンスルホンアミド

概要

説明

N-Allyl-4-methylbenzenesulfonamide is a chemical compound with the linear formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is used as a catalyst in the process of ring-closing enyne metathesis using Grubbs I type catalysts .

Synthesis Analysis

The synthesis of N-Allyl-4-methylbenzenesulfonamide is achieved by a nucleophilic substitution reaction between allyl amine and p-toluenesulfonyl chloride . The use of sulfonyl chlorides as electrophilic substrates in the synthesis of sulfonamides is common, although it has some drawbacks such as difficulty in handling and storage .Molecular Structure Analysis

The sulfonate S—O bond lengths in N-Allyl-4-methylbenzenesulfonamide are 1.4282 (17) and 1.4353 (17) A, and the C—N—S—C torsion angle involving the sulfonamide moiety is 61.0 (2) . In the crystal, centrosymmetric dimers of the title compound are present via intermolecular N—H O hydrogen bonds between sulfonamide groups .Chemical Reactions Analysis

The reaction between sulfonyl chlorides and amines, which is used in the synthesis of N-Allyl-4-methylbenzenesulfonamide, is analogous to nucleophilic acyl substitution, except that it occurs at the sulfonyl group and not the carbonyl group .Physical And Chemical Properties Analysis

N-Allyl-4-methylbenzenesulfonamide is a solid at room temperature . It has a melting point of 61.0 to 65.0 °C . The predicted boiling point is 326.6±45.0 °C . It is soluble in methanol .科学的研究の応用

スルホンアミドの合成

この化合物は、スルホンアミドの合成に関与しています。スルホンアミドは、共通の官能基を共有する有機化合物のグループであり、通常はいくつかの薬物グループの基礎として使用されます。 . これらの薬物は、複数の分野で応用されています。

抗菌剤: N-アリル-4-メチルベンゼンスルホンアミドを使用して合成されたスルホンアミドは、抗菌剤として作用し、細菌感染症の治療に役立ちます。

抗がん剤: これらの化合物は、抗がん治療にも役割を果たし、がん細胞の増殖を阻害する可能性があります。

抗真菌剤: 抗真菌剤として、真菌の増殖を阻害することで、真菌感染症の治療に役立ちます。

抗炎症剤: 様々な医療条件における炎症を軽減するために使用できます。

抗ウイルス剤: スルホンアミドは、抗ウイルス剤として応用され、ウイルス感染症の治療と予防に役立ちます。

結晶学的特性評価

N-アリル-4-メチルベンゼンスルホンアミドは、結晶学において、分子や材料の構造を研究するために使用されます。これは、所望の特性を持つ新しい材料の開発につながる可能性があります。 .

生物学的に重要な化合物の合成

この化合物は、健康上の潜在的な利点を持つ様々なスルホンアミドを製造するために必要な、容易な合成において役割を果たします。 .

作用機序

Target of Action

N-Allyl-4-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a wide range of applications in drug design . They have been reported to have antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties . .

Mode of Action

The synthesis of sulfonamides generally relies on the use of sulfonyl chlorides as electrophilic partners that react with nucleophilic amines . The mechanism of the reaction between sulfonyl chlorides and amines is analogous to nucleophilic acyl substitution . This suggests that N-Allyl-4-methylbenzenesulfonamide might interact with its targets through a similar mechanism.

実験室実験の利点と制限

The use of N-Allyl-4-methylbenzenesulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is relatively stable. It can also be used to study a variety of biochemical and physiological processes, and to study the effects of various compounds on the body. However, there are also some limitations to its use in laboratory experiments. For example, it is not always possible to accurately measure the concentration of N-Allyl-4-methylbenzenesulfonamide in a sample, and it is not always possible to accurately predict the effects of N-Allyl-4-methylbenzenesulfonamide on the body.

将来の方向性

There are a variety of potential future directions for research involving N-Allyl-4-methylbenzenesulfonamide. These include the study of its mechanism of action, the development of new drugs and treatments, and the study of its effects on various diseases. Additionally, research could be conducted to determine the effects of N-Allyl-4-methylbenzenesulfonamide on the immune system, to determine the effects of N-Allyl-4-methylbenzenesulfonamide on the nervous system, and to determine the effects of N-Allyl-4-methylbenzenesulfonamide on the metabolism of various compounds. Research could also be conducted to explore the potential use of N-Allyl-4-methylbenzenesulfonamide in the development of new drugs and treatments, and to explore the potential use of N-Allyl-4-methylbenzenesulfonamide in the study of various diseases.

Safety and Hazards

特性

IUPAC Name |

4-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMCYQSCMCMEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305130 | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50487-71-3 | |

| Record name | N-Allyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50487-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050487713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50487-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and characterization data for N-Allyl-4-methylbenzenesulfonamide?

A1: N-Allyl-4-methylbenzenesulfonamide consists of a 4-methylbenzenesulfonyl group attached to an allyl amine.

- FTIR: Provides information on the functional groups present, such as the sulfonamide group (S=O stretching vibrations) and aromatic ring vibrations. []

- 1H-NMR: Confirms the presence and arrangement of hydrogen atoms within the molecule. []

Q2: How is N-Allyl-4-methylbenzenesulfonamide synthesized, and what is its significance in chemical reactions?

A: N-Allyl-4-methylbenzenesulfonamide can be synthesized via a radical-chain reaction between 4-methylbenzenesulfonyl azide and allyltriphenylstannane, initiated by 2,2′-azobis(2-methylpropionitrile) in refluxing benzene. [] This reaction highlights the compound's participation in free-radical processes. Importantly, the reaction mechanism involves competitive addition of the triphenylstannyl radical to the azide group, offering insights into the reactivity of N-Allyl-4-methylbenzenesulfonamide in radical-based transformations. []

Q3: Has N-Allyl-4-methylbenzenesulfonamide been incorporated into any polymeric materials, and what properties does it impart?

A: Yes, N-Allyl-4-methylbenzenesulfonamide (referred to as TCAP in the study) has been successfully incorporated as a monomer in a water-soluble copolymer alongside acrylamide, acrylic acid, and diallyl dimethyl ammonium chloride. [] This copolymer, poly(AM-AA-DMDAAC-TCAP), exhibits significantly improved temperature resistance and thickening properties compared to partially hydrolyzed polyacrylamide. [] These characteristics make the copolymer promising for enhanced oil recovery applications, particularly in high-temperature reservoirs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)

![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)